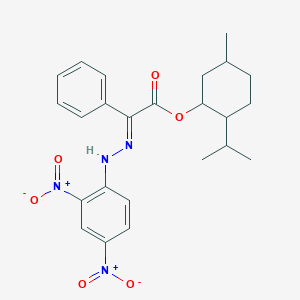
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate, also known as IMCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells. Inflammation is believed to be mediated by the production of pro-inflammatory cytokines, and 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. Inflammation is believed to be mediated by the production of pro-inflammatory cytokines, and 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation. In addition, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been shown to have antioxidant properties, which may contribute to its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is its relative ease of synthesis and high purity yield. It has also been shown to have a range of potential applications in various fields, including medicinal chemistry, materials science, and environmental science. However, one limitation of 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is its relatively limited studies on its toxicity and side effects. Further studies are needed to fully understand the safety profile of this compound.
Orientations Futures
There are several potential future directions for research on 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate. In medicinal chemistry, further studies are needed to fully understand its potential as an anticancer and anti-inflammatory agent. In materials science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to explore its potential as a pesticide and water treatment agent. Overall, there is still much to be learned about 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate and its potential applications in various fields.
Méthodes De Synthèse
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate is synthesized through a reaction between 2-isopropyl-5-methylcyclohexanone and 2,4-dinitrophenylhydrazine in the presence of acetic acid. The resulting product is then reacted with phenylhydrazine in the presence of acetic anhydride to yield 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In materials science, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential as a building block for the synthesis of novel materials. It has been used to synthesize metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with unique properties, such as high surface area and selective adsorption.
In environmental science, 2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain pests. It has also been studied for its potential as a water treatment agent due to its ability to remove heavy metals from contaminated water.
Propriétés
Nom du produit |
2-Isopropyl-5-methylcyclohexyl ({2,4-bisnitrophenyl}hydrazono)(phenyl)acetate |
|---|---|
Formule moléculaire |
C24H28N4O6 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylacetate |
InChI |
InChI=1S/C24H28N4O6/c1-15(2)19-11-9-16(3)13-22(19)34-24(29)23(17-7-5-4-6-8-17)26-25-20-12-10-18(27(30)31)14-21(20)28(32)33/h4-8,10,12,14-16,19,22,25H,9,11,13H2,1-3H3/b26-23+ |
Clé InChI |
MLPGAKGZEUFMJF-WNAAXNPUSA-N |
SMILES isomérique |
CC1CCC(C(C1)OC(=O)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)



![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)


